N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfanylacetamide backbone. Its structure includes a 4-chlorophenyl group attached to the acetamide nitrogen and a 4-methylphenyl substituent on the thieno[2,3-d]pyrimidine scaffold. The presence of sulfur atoms in the thienopyrimidine and sulfanyl groups enhances its ability to participate in hydrogen bonding and hydrophobic interactions, which are critical for biological activity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS2/c1-13-2-4-14(5-3-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-8-6-15(22)7-9-16/h2-10,12H,11H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKGKXHRBFNIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antibacterial, antiviral, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.82 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its biological activity.
Structural Formula
The structural representation can be summarized as follows:
- Thieno[2,3-d]pyrimidine ring : A fused bicyclic structure that contributes to the compound's reactivity and interaction with biological targets.
- Chlorophenyl and methylphenyl substituents : These groups enhance lipophilicity and may influence binding interactions with proteins.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Antiviral Activity
Compounds within this chemical class have also been evaluated for antiviral activity. For example, derivatives containing sulfonamide groups were found to exhibit inhibition against tobacco mosaic virus (TMV), indicating that similar structures may possess antiviral properties .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives displayed strong inhibitory effects on urease with IC50 values significantly lower than standard reference compounds. This suggests that this compound could serve as a lead compound for developing new enzyme inhibitors .
Case Studies
-
Antibacterial Screening : A study evaluated various derivatives for antibacterial activity against multiple strains. Compounds were tested at concentrations of 0.5 mg/mL, with inhibition rates reported as follows:
The data suggest that while some derivatives showed promising antibacterial effects, they were not as effective as established antibiotics .
Compound Inhibition Rate (%) 7a 38.42 7b 42.00 7c 31.55 Ningnanmycin 54.51 -
Enzyme Inhibition Studies : Another study focused on urease inhibitors where several compounds were tested, demonstrating varying degrees of potency:
These findings underscore the potential of these compounds in therapeutic applications targeting enzyme-related disorders .
Compound ID IC50 (µM) Compound A 1.13 Compound B 2.14 Reference (Thiourea) 21.25
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives with acetamide linkages exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula.
Key Observations
Substituent Effects on Activity: The 4-chlorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced anti-proliferative activity, likely due to increased lipophilicity and improved membrane permeability .
Heterocyclic Modifications: Compounds incorporating oxadiazole rings (e.g., ) show distinct enzyme inhibition profiles compared to thienopyrimidine derivatives, suggesting scaffold-dependent mechanisms . Hexahydrocyclopenta-thienopyrimidine derivatives (e.g., ) exhibit altered conformational flexibility, which may influence their pharmacokinetic properties .
Synthetic Yields and Feasibility: The target compound’s synthesis via NaHCO3/NaI-mediated coupling (similar to ) achieves moderate yields (~58–75%), comparable to other acetamide-thienopyrimidine derivatives . Higher yields (75%) are reported for compounds with simpler substituents (e.g., compound 9 in ), indicating steric and electronic factors influence reaction efficiency.
Biological Activity Trends: Anti-breast cancer activity is prominent in analogs with thiophene substituents (e.g., compound 8 in , IC50 = 8.2 µM), while the target compound’s anti-pancreatic activity suggests scaffold-specific efficacy . Enzyme inhibition (e.g., MCL-1/BCL-2) is noted in derivatives with hydroxy-methoxy substitutions (), highlighting the role of polar groups in protein-target interactions.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-chlorophenyl and 4-methylphenyl groups synergistically enhance cytotoxicity, while sulfanyl linkages improve metabolic stability compared to ether or ester analogs .
- Limitations: Data on in vivo efficacy and toxicity for the target compound are sparse, though starch nanoparticle formulations (as in ) show promise for improving oral bioavailability.
- Contradictions: Some studies report higher anti-cancer activity for oxadiazole-containing analogs () compared to thienopyrimidines, suggesting divergent therapeutic niches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
